molecular formula C14H21N3O2 B13961382 Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate CAS No. 400775-23-7

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate

Katalognummer: B13961382
CAS-Nummer: 400775-23-7
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: SINXWMGMSHJMPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Vorbereitungsmethoden

The synthesis of Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-((6-aminopyridin-2-yl)methyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

This compound’s uniqueness lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

400775-23-7

Molekularformel

C14H21N3O2

Molekulargewicht

263.34 g/mol

IUPAC-Name

ethyl 1-[(6-aminopyridin-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-2-19-14(18)11-6-8-17(9-7-11)10-12-4-3-5-13(15)16-12/h3-5,11H,2,6-10H2,1H3,(H2,15,16)

InChI-Schlüssel

SINXWMGMSHJMPN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)CC2=NC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.